molecular formula C22H19Cl2NO6 B4298660 ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

Cat. No.: B4298660
M. Wt: 464.3 g/mol
InChI Key: BCEPAPHWYHRFPP-UHFFFAOYSA-N
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Description

Ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE typically involves multi-step organic reactions. One common method includes the condensation of 6,8-dichloro-2-oxo-2H-chromene-3-carboxylic acid with 4-methoxyaniline, followed by esterification with ethyl bromoacetate. The reaction conditions often require the use of catalysts such as triethylamine and solvents like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro groups, using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

Ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 6,8-dichloro-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 4-hydroxy-2-oxo-2H-chromene-3-carboxylate
  • Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Uniqueness

Ethyl 3-{[(6,8-dichloro-2-oxo-2H-chromen-3-yl)carbonyl]amino}-3-(4-methoxyphenyl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and methoxy groups enhances its reactivity and potential for diverse applications .

Properties

IUPAC Name

ethyl 3-[(6,8-dichloro-2-oxochromene-3-carbonyl)amino]-3-(4-methoxyphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO6/c1-3-30-19(26)11-18(12-4-6-15(29-2)7-5-12)25-21(27)16-9-13-8-14(23)10-17(24)20(13)31-22(16)28/h4-10,18H,3,11H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEPAPHWYHRFPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=C(C=C1)OC)NC(=O)C2=CC3=CC(=CC(=C3OC2=O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

464.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
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ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
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Reactant of Route 4
ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 5
ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE
Reactant of Route 6
ETHYL 3-[(6,8-DICHLORO-2-OXO-2H-CHROMEN-3-YL)FORMAMIDO]-3-(4-METHOXYPHENYL)PROPANOATE

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